Product packaging for Magnesium peroxoborate(Cat. No.:CAS No. 17097-11-9)

Magnesium peroxoborate

Cat. No.: B095934
CAS No.: 17097-11-9
M. Wt: 222.54 g/mol
InChI Key: JDUSEMYGYCYQSK-UHFFFAOYSA-L
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Description

Magnesium Peroxoborate is an inorganic peroxide compound of significant research interest due to its oxidative properties and complex solution chemistry. In aqueous environments, peroxoborates exist in a dynamic equilibrium of various anionic species, which can release hydrogen peroxide, making them a subject of study as a solid, stable source of active oxygen . This controlled release mechanism is valuable for investigating advanced oxidation processes. The chemistry of peroxoborate species is distinct from that of hydrogen peroxide alone, involving unique self-associative and hydrolytic equilibria . This distinct reactivity profile, including its behavior as a nucleophile or electrophile and its metal ion-complexing abilities, makes it a versatile agent for exploring novel chemical pathways . A prominent area of investigation involves its potential application in environmental and materials science research. Studies on related peroxides, such as magnesium peroxide (MgO₂), have demonstrated their effectiveness in the bioremediation of groundwater contaminated with hydrocarbons like toluene and naphthalene, by providing a long-term oxygen source for stimulating contaminant-degrading microorganisms . Furthermore, the oxidative properties of peroxoborates are of interest for materials research, including their historical use in detergent formulations and for exploratory studies in areas such as synthetic chemistry. Researchers are also examining its potential in modifying the properties of other materials; for instance, the synthesis of magnesium borate nanorods has been reported for enhancing mechanical performance in composites, illustrating the broader research context of magnesium-containing borates . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula B2Mg3O8 B095934 Magnesium peroxoborate CAS No. 17097-11-9

Properties

CAS No.

17097-11-9

Molecular Formula

B2Mg3O8

Molecular Weight

222.54 g/mol

IUPAC Name

trimagnesium;dioxido(oxidooxy)borane

InChI

InChI=1S/2BHO4.3Mg/c2*2-1(3)5-4;;;/h2*4H;;;/q2*-2;3*+2/p-2

InChI Key

JDUSEMYGYCYQSK-UHFFFAOYSA-L

SMILES

B([O-])([O-])O[O-].B([O-])([O-])O[O-].[Mg+2].[Mg+2].[Mg+2]

Canonical SMILES

B([O-])([O-])O[O-].B([O-])([O-])O[O-].[Mg+2].[Mg+2].[Mg+2]

Other CAS No.

17097-11-9

Origin of Product

United States

Synthetic Methodologies for Magnesium Peroxoborate

Solution-Based Synthesis Approaches for Magnesium Peroxoborate

Solution-based methods are among the most common for the preparation of this compound, offering good control over the reaction conditions and product characteristics. These approaches typically involve the reaction of soluble magnesium salts with a source of peroxoborate ions in an aqueous medium.

The precipitation of this compound is a widely employed technique that involves the reaction of a soluble magnesium salt with a peroxoborate source in an aqueous solution. This method is predicated on the formation of peroxoborate species in situ, typically through the reaction of a borate (B1201080) source, such as boric acid or borax, with hydrogen peroxide under alkaline conditions. The subsequent addition of a soluble magnesium salt, for instance, magnesium chloride (MgCl₂) or magnesium sulfate (B86663) (MgSO₄), leads to the precipitation of this compound. acs.orgresearchgate.netnii.ac.jp

The general chemical principle involves the equilibrium between boric acid/borate and hydrogen peroxide, which, in an alkaline medium (typically pH > 9), favors the formation of various peroxoborate anions. nih.govi-asem.org The introduction of Mg²⁺ ions then causes the precipitation of the sparingly soluble this compound salt. Studies comparing the effectiveness of different alkaline earth metals have shown that the precipitation efficiency can vary, with barium and calcium often exhibiting higher removal rates for borate from solutions under similar conditions. researchgate.neti-asem.org

A typical procedure would involve dissolving a boron source like boric acid (H₃BO₃) and a magnesium salt in water. The pH of the solution is then adjusted to the alkaline range, followed by the addition of hydrogen peroxide to generate the peroxoborate ions, leading to the precipitation of the final product.

The yield and purity of this compound synthesized via precipitation are highly dependent on the careful control of several key reaction parameters. The optimization of these parameters is crucial for achieving the desired product characteristics.

Key parameters that are typically optimized include:

pH: The formation of peroxoborate anions is highly pH-dependent, with alkaline conditions being favorable. For this compound precipitation, a pH in the range of 9 to 11 is generally considered effective. i-asem.orgpolban.ac.id

Temperature: The reaction temperature can influence both the rate of reaction and the solubility of the product. Lower temperatures are often employed to minimize the decomposition of hydrogen peroxide and the peroxoborate species. nih.gov

Reactant Concentrations and Molar Ratios: The molar ratios of the magnesium salt, borate source, and hydrogen peroxide are critical. An excess of one reactant may be used to drive the reaction to completion, but this can also lead to impurities in the final product. The ratio of H₂O₂ to boron is particularly important for the efficient formation of peroxoborate ions. acs.org

Reaction Time: Sufficient time must be allowed for the complete precipitation of the this compound. The optimal reaction time will depend on the other reaction conditions.

ParameterTypical Range/ValueSignificance
pH 9 - 11Promotes the formation of peroxoborate anions. i-asem.orgpolban.ac.id
Temperature Room Temperature or belowMinimizes decomposition of peroxide species. nih.gov
Mg²⁺:Boron Molar Ratio VariesInfluences product purity and yield.
H₂O₂:Boron Molar Ratio ≥ 1Ensures efficient conversion to peroxoborate. acs.org
Reaction Time VariesAllows for complete precipitation.

Solid-State Precursor Routes to this compound

Solid-state synthesis methods offer an alternative to solution-based approaches, often providing advantages in terms of solvent-free conditions and the potential for producing materials with unique properties. These routes typically involve the intimate mixing of solid precursors followed by thermal or mechanical energy input.

The thermal treatment of a mixture of solid precursors is a potential route for the synthesis of this compound. This method generally involves heating an intimate mixture of a magnesium-containing compound and a boron source to a specific temperature for a defined period. For instance, a mixture of magnesium nitrate (B79036) (Mg(NO₃)₂·6H₂O) and boric acid (H₃BO₃) can be thermally decomposed to yield magnesium borates. yok.gov.trnih.gov To obtain the peroxoborate, the reaction would likely need to be carried out in a controlled atmosphere, potentially with the introduction of an oxygen source, although direct evidence for the formation of this compound via this specific route is not extensively detailed in the available literature. The thermal decomposition of magnesium nitrate hexahydrate itself is a multi-step process involving dehydration followed by denitration to form magnesium oxide. nih.gov

The synthesis of magnesium borates through solid-state reactions often requires high temperatures, but the formation of the peroxo- linkage would be a competing reaction with the decomposition to the more stable oxide.

Mechanochemical synthesis, a technique that utilizes mechanical energy, typically from ball milling, to induce chemical reactions, presents a promising and environmentally friendly route for the synthesis of various materials. irb.hrnih.gov This method can be applied to the synthesis of this compound by milling a solid magnesium precursor, such as magnesium oxide (MgO) or magnesium hydroxide (B78521) (Mg(OH)₂), with a solid boron source, like boric acid, in the presence of a suitable oxidizing agent or by utilizing the peroxo- functionality of a precursor.

The key parameters that influence the outcome of a mechanochemical synthesis include: irb.hrrsc.org

Milling Time and Frequency: These parameters determine the total energy input into the system.

Ball-to-Powder Ratio: This ratio affects the efficiency of the milling process.

Milling Atmosphere: The reaction can be carried out under air or a controlled atmosphere.

While specific protocols for the mechanochemical synthesis of this compound are not widely reported, the general principles of mechanochemistry suggest that a mixture of magnesium oxide and boric acid, possibly with the addition of a solid peroxide source, could yield the desired product. For example, the synthesis of Grignard reagents has been successfully achieved in air using a ball milling technique with magnesium turnings. organic-chemistry.orgresearchgate.net

Emerging Synthetic Strategies for this compound Materials

In addition to traditional methods, several emerging synthetic strategies are being explored for the preparation of advanced materials, which could be adapted for the synthesis of this compound with tailored properties.

One such method is solution combustion synthesis (SCS) . This technique involves the exothermic reaction of an aqueous solution containing metal nitrates (oxidizers) and an organic fuel, such as urea (B33335) or carbohydrazide. yok.gov.tr The reaction is initiated by heating the solution, leading to a rapid, self-sustaining combustion process that yields a fine, often nanocrystalline, powder. For the synthesis of magnesium borates, precursors like magnesium nitrate and boric acid have been used with various fuels. yok.gov.tr Adapting this method for this compound would likely involve careful control of the fuel-to-oxidizer ratio and the combustion temperature to preserve the peroxo- group.

Hydrothermal synthesis is another promising route. This method involves carrying out chemical reactions in aqueous solutions at elevated temperatures (100-250°C) and pressures in a sealed vessel, such as an autoclave. isites.infosemanticscholar.orgtuiasi.rogoogle.com This technique allows for the synthesis of crystalline materials with controlled morphology. Magnesium borates have been synthesized hydrothermally using magnesium salts (e.g., MgCl₂) and boric acid as precursors. isites.infogoogle.com By introducing an oxidizing agent into the hydrothermal system, it may be possible to synthesize this compound.

Electrochemical synthesis represents a further alternative for the preparation of peroxoborates. This method typically involves the anodic oxidation of a borate solution. While most research has focused on the electrosynthesis of sodium peroxoborate, the underlying principles could potentially be applied to a magnesium-containing electrolyte. core.ac.ukresearchgate.net The process would involve the electrochemical generation of peroxo species at the anode in a solution containing borate and magnesium ions.

Structural Elucidation and Spectroscopic Characterization of Magnesium Peroxoborate

Vibrational Spectroscopy Applications in Magnesium Peroxoborate Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and molecular vibrations present in this compound. These methods are particularly adept at distinguishing between different borate (B1201080) structures and confirming the presence of the critical peroxide (O-O) linkage.

Infrared Spectroscopic Investigations of Peroxo and Borate Moieties

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For this compound, IR analysis focuses on identifying the characteristic vibrations of borate and peroxide units.

The analysis of hydrated borates by IR spectroscopy allows for the differentiation between triangular (BO₃) and tetrahedral (BO₄) boron coordination. nist.gov Borate fundamentals are typically observed in the 2000–300 cm⁻¹ range. nist.gov In various magnesium borate compounds, bands in the 800–1000 cm⁻¹ range are often assigned to the antisymmetrical vibrations of tetrahedral borate units, while bands above 1100 cm⁻¹ can be attributed to B-OH distortion modes. nist.gov

Studies on supersaturated aqueous solutions of magnesium borate have shown the existence of various polyborate anions, with their symmetric pulse vibrations being identifiable via FT-IR. nih.gov For peroxoborates, the presence of the peroxo group (O-O) is a key feature. In related peroxosolvates, such as magnesium sulfate (B86663) peroxosolvate, the presence of H₂O₂ is confirmed by changes in the IR spectrum compared to the parent compound. researchgate.net The structure of sodium perborate (B1237305), a well-studied analogue, contains a cyclic [(B(OH)₂OO)₂]²⁻ anion, where peroxo groups bridge two boron atoms. wikipedia.org Therefore, the IR spectrum of this compound is expected to exhibit characteristic bands for both B-O stretches (from BO₃ and/or BO₄ units) and O-O stretches from the peroxo moiety.

Table 1: Expected Infrared Absorption Regions for this compound

Wavenumber (cm⁻¹) Assignment Reference
> 1100 B-OH distortion modes nist.gov
1040 - 1078 B-O symmetric stretching (BO₄ units) researchgate.net
800 - 1000 B-O antisymmetric stretching (BO₄ units) nist.gov
~850 - 890 Peroxide (O-O) stretching

Note: Specific peak positions for solid this compound are not widely reported; this table is based on data from related borate and peroxo compounds.

Raman Spectroscopic Studies of Molecular Vibrations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. researchgate.net It is particularly sensitive to non-polar bonds, making it an excellent technique for studying the O-O peroxide bond and the symmetric vibrations of borate networks.

In studies of peroxoborate species in aqueous solutions, Raman spectroscopy has been instrumental in identifying various monomeric and dimeric structures. rsc.org For instance, dimeric species like [B₂(O₂)₂(OH)₄]²⁻ have been characterized. rsc.org The spectra of magnesium borates and related compounds show characteristic bands that can be assigned to specific structural units.

Key Raman bands for borate structures include:

~1340-1450 cm⁻¹: B-O asymmetric stretching of trigonal BO₃ units. researchgate.net

~1040-1078 cm⁻¹: B-O symmetric stretching of tetrahedral BO₄ units. researchgate.net

~790-810 cm⁻¹: Symmetric vibration of boroxol rings. researchgate.net

~720 cm⁻¹: Bending vibrations of B-O-B linkages. researchgate.net

Nuclear Magnetic Resonance Spectroscopy in Peroxoborate Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the local coordination environment of specific nuclei. For this compound, ¹¹B and ²⁵Mg NMR are particularly informative.

¹¹B NMR for Boron Speciation and Coordination Environments

¹¹B NMR is highly effective for characterizing the structure of boron-containing compounds because the chemical shift is very sensitive to the coordination number and symmetry of the boron atom. sdsu.eduhuji.ac.il Boron can exist in trigonal planar (sp²) or tetrahedral (sp³) hybridization states, which give rise to distinct signals in the ¹¹B NMR spectrum. mdpi.com

Trigonal Boron (BO₃): Typically resonates in a lower field region (further downfield), for example, trialkylboranes appear at 83-93 ppm. sdsu.edu

Tetrahedral Boron (BO₄): Resonates at a higher field (further upfield), generally in the range of +20 to -25 ppm. sdsu.edumdpi.com The addition of a ligand to the empty p-orbital of a tricoordinate boron shifts the signal upfield. sdsu.edu

A seminal study on peroxoborate species in aqueous solution using ¹¹B NMR identified a series of monomeric peroxoborate anions, [B(OOH)ₙ(OH)₄₋ₙ]⁻, where n = 1-4. rsc.org As the number of peroxo groups (n) increases, the ¹¹B signal shifts to a higher field. The study also identified dimeric species, such as [B₂(O₂)₂(OH)₄]²⁻, which showed a distinct resonance. rsc.org This demonstrates the power of ¹¹B NMR to differentiate between various peroxoborate structures that may exist in this compound.

Table 2: Representative ¹¹B NMR Chemical Shifts for Peroxoborate Species in Aqueous Solution

Species Chemical Shift (δ, ppm) Reference
[B(OH)₄]⁻ 2.8 rsc.org
[B(OOH)(OH)₃]⁻ 5.3 rsc.org
[B(OOH)₂(OH)₂]⁻ 7.3 rsc.org
[B₂(O₂)₂(OH)₄]²⁻ 8.3 rsc.org
B(OH)₃ 19.5 rsc.org

Chemical shifts are relative to BF₃·Et₂O.

²⁵Mg NMR for Magnesium Site Characterization

²⁵Mg is a quadrupolar nucleus (spin I = 5/2) with low natural abundance (10.0%), which makes ²⁵Mg NMR challenging. researchgate.net However, studies at ultrahigh magnetic fields have proven successful in characterizing the local environment of magnesium in various inorganic compounds, including magnesium borate minerals. researchgate.netacs.orgacs.org

The ²⁵Mg NMR spectrum provides key parameters:

Isotropic Chemical Shift (δ_iso): This is sensitive to the coordination number and the nature of the first-coordination sphere of the Mg²⁺ ion. For diamagnetic magnesium borates, experimental δ_iso values have been reported to range from approximately 0 to 23 ppm. acs.orgfigshare.com

Nuclear Quadrupole Coupling Constant (C_Q): This parameter measures the interaction of the magnesium nucleus's quadrupole moment with the local electric field gradient. Its magnitude is highly sensitive to the geometric distortion of the Mg coordination site. acs.org C_Q values for magnesium borates can range from less than 1 MHz for highly symmetric sites to as high as 18.0 MHz for significantly distorted environments. figshare.comscholaris.ca

By analyzing the ²⁵Mg NMR spectrum of this compound, one could determine the number of distinct magnesium sites, their coordination numbers, and the degree of distortion in their local environments, providing critical insight into the compound's solid-state structure. acs.org

X-ray Diffraction Analysis of this compound Phases

X-ray Diffraction (XRD) is the definitive method for determining the crystal structure of solid materials. By analyzing the diffraction pattern produced when X-rays scatter off the electron clouds of atoms in a crystalline lattice, one can determine the unit cell dimensions, space group, and atomic positions. nih.gov

An XRD analysis of a this compound sample would involve comparing the experimental diffraction pattern to databases (like the ICDD-PDF) to identify the crystalline phase(s) present. nih.gov The positions and intensities of the diffraction peaks are characteristic of a specific crystal structure. Rietveld refinement can then be used to refine the structural parameters against the experimental data to solve the crystal structure. osti.gov This analysis would definitively establish the three-dimensional arrangement of magnesium, boron, and peroxo groups, confirming the connectivity and bond lengths within the compound.

Powder X-ray Diffraction for Phase Identification and Purity

Powder X-ray Diffraction (XRD) is a fundamental technique for identifying crystalline phases and assessing the purity of synthesized materials. For magnesium-based borates, XRD patterns are compared with standard data from the Joint Committee on Powder Diffraction Standards (JCPDS) to confirm the identity of the synthesized compounds. For instance, in the synthesis of magnesium borate minerals like admontite [MgO(B2O3)3·7(H2O)] and mcallisterite [Mg2(B6O7(OH)6)2·9(H2O)], XRD analysis is crucial for phase identification. researchgate.net The patterns obtained for synthesized materials are matched with reference patterns, such as JCPDS no. 01-076-0540 for admontite and 01-070-1902 for mcallisterite, to verify the successful synthesis of the desired magnesium borate phase. researchgate.net

Similarly, in the synthesis of other magnesium compounds like magnesium oxide (MgO), XRD is used to confirm the formation of the pure cubic crystal structure, with results compared to JCPDS data card 96-101-1119. nih.gov The synthesis of magnesium titanate (MgTiO3) is also verified by matching its characteristic XRD peaks to the corresponding JCPDS card (96-900-3759). nih.gov

Structural Crystallography of Related Peroxoborate Compounds

Understanding the crystal structure of this compound can be informed by examining related peroxoborate compounds that have been characterized using single-crystal X-ray crystallography.

Sodium Peroxoborate:

The structure of sodium peroxoborate has been a subject of study, revealing that it is not a simple adduct of sodium borate and hydrogen peroxide. atamanchemicals.comwikipedia.org Instead, it contains a dimeric anion, [B2O4(OH)4]2−. chemzipper.com In this anion, two boron atoms are bridged by two peroxo (-O-O-) groups, forming a six-membered ring with a chair conformation. atamanchemicals.comwikipedia.orgchemzipper.com The more accurate chemical formula for the common hydrated form is Na2[B2(O2)2(OH)4]·6H2O. wikipedia.org This structural understanding corrected earlier, simpler formulations like NaBO3·4H2O. stackexchange.com

Zincoborates:

The structural chemistry of zincoborates also offers insights into the diversity of borate structures. nih.gov These compounds have been extensively studied for their interesting crystal structures and properties. nih.gov For example, compounds like Cs3Zn6B9O21 and AZn2BO3X2 (where A = Na, K, Rb, NH4; X = Cl, Br) exhibit layered structures. nih.gov The study of zincoborates demonstrates the variety of coordination environments and polymeric structures that boron and oxygen can adopt, which is relevant to understanding the potential structures of this compound.

The structural data from these related compounds suggest that this compound likely also contains a complex peroxoborate anion, possibly with magnesium cations coordinating to this anion and any water molecules of hydration.

Advanced Microscopic and Surface Characterization

The morphology, surface features, and porosity of this compound are important physical characteristics that can be determined using advanced microscopic and surface analysis techniques.

Scanning Electron Microscopy for Morphological Analysis

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology of materials at the micro- and nanoscale. In the context of magnesium-containing compounds, SEM has been used to study the surface of various materials. For instance, SEM has been used to examine the surface morphology of magnesium specimens and magnesium alloys, revealing features like micro-structured surfaces and microporosity. researchgate.netbibliotekanauki.pl

In the synthesis of magnesium borates, SEM is employed to investigate the surface morphology of the resulting minerals. researchgate.net For example, SEM images of synthesized admontite and mcallisterite have shown the formation of nanoscale minerals. researchgate.net Similarly, SEM has been used to characterize the morphology of magnesium borate whiskers (Mg2B2O5w), showing their dimensions and distribution within a composite material. researchgate.netresearchgate.net The morphology of forsterite (Mg2SiO4) particles, including smooth solid spheres, rough hollow spheres, and concaved hollow spheres, has also been characterized using SEM. mdpi.com

For this compound, SEM analysis would provide valuable information about its particle shape, size distribution, and surface texture. This can be particularly important as the morphology can influence its reactivity and applications.

Surface Area and Porosity Investigations (e.g., BET analysis)

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of a material. This information, along with porosity data, is crucial for understanding the material's potential for applications in areas like catalysis and adsorption.

For magnesium-based materials, BET analysis has been used to characterize their surface properties. For example, the specific surface area of nano-sized magnesium oxide (MgO) was found to be significantly larger than that of bulk MgO particles, suggesting more available active sites. researchgate.net The surface area and pore size of magnesium carbonates have also been investigated, with results indicating micro-mesoporous structures. researchgate.net

The specific surface area of forsterite (Mg2SiO4) powders has been shown to be influenced by the particle morphology, with powders having a higher population of rough hollow spheres exhibiting a larger specific surface area. mdpi.com While specific BET analysis data for this compound is not available in the provided results, this technique would be essential for characterizing its surface area and porous nature, which could impact its properties and performance in various applications.

Electron Paramagnetic Resonance Spectroscopy for Peroxo Species

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a highly sensitive technique for the detection and characterization of paramagnetic species, including radicals. libretexts.org This makes it particularly well-suited for studying the peroxo species in this compound.

The peroxo group (-O-O-) can give rise to paramagnetic species, such as the superoxide (B77818) radical anion (O2•−) or other peroxyl radicals (ROO•), which can be detected by EPR. nih.govnih.gov Spin trapping is a common method used in conjunction with EPR to detect short-lived radicals. nih.gov In this technique, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be readily detected by EPR. nih.gov

EPR has been used to study peroxyl radicals in various systems. For example, low-temperature EPR spectroscopy has been used to study peroxyl radicals formed in the reaction of hydrogen peroxide with heme proteins. nih.gov The technique has also been employed to investigate the oxidizing species formed in the reaction of ferrous ions with hydrogen peroxide. acs.org Furthermore, EPR has been used to characterize Fe(III)-hydroperoxo and Fe(III)-peroxo complexes. researchgate.net

For this compound, EPR spectroscopy would be a critical tool to confirm the presence of the peroxo group and to identify and quantify any radical species that may be present or formed under certain conditions. The g-values and hyperfine coupling constants obtained from the EPR spectrum would provide detailed information about the electronic structure and environment of the paramagnetic peroxo species. libretexts.org

Thermal Stability and Decomposition Kinetics of Magnesium Peroxoborate

Thermogravimetric Analysis of Decomposition Pathways

Thermogravimetric analysis (TGA) is a crucial technique for understanding the thermal decomposition of materials by measuring changes in mass as a function of temperature. openaccessjournals.com For magnesium peroxoborate, with the formula Mg(BO₃)₂·2H₂O, TGA reveals a two-step decomposition process. akjournals.com

Identification of Dehydration Stages

The initial stage of decomposition involves the loss of water molecules. akjournals.com Studies have shown that the dehydration of this compound occurs in a single step, corresponding to the removal of its two water molecules of hydration. akjournals.com This process is observed in the temperature range of 50-140 °C. akjournals.com The experimentally observed weight loss of 22% in this stage is in close agreement with the theoretically calculated value of 20.2% for the removal of two water molecules. akjournals.com

The dehydration reaction can be represented as:

Mg(BO₃)₂·2H₂O → Mg(BO₃)₂ + 2H₂O akjournals.com

Analysis of Oxygen Evolution Processes

Following dehydration, the second stage of decomposition involves the evolution of oxygen. akjournals.com This occurs at higher temperatures, typically in the range of 150-200 °C. akjournals.com The solid residue remaining after this stage has been identified by X-ray diffraction as magnesium borate (B1201080), Mg(BO₂)₂. akjournals.com

The oxygen evolution reaction is as follows:

Mg(BO₃)₂ → Mg(BO₂)₂ + O₂ akjournals.com

The TG curve shows two distinct weight loss regions corresponding to these two decomposition steps. akjournals.com

Differential Scanning Calorimetry Studies of Thermal Transitions

Differential scanning calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, providing insights into thermal transitions such as melting, crystallization, and decomposition. wikipedia.orgmdpi.com For this compound, the DTA (a similar thermal analysis technique) curve shows two distinct peaks that correspond to the two decomposition stages observed in TGA. akjournals.com

An endothermic peak is observed at approximately 100 °C, which is attributed to the dehydration process. akjournals.com This is followed by an exothermic peak at around 175 °C, corresponding to the decomposition of the peroxoborate and the evolution of oxygen. akjournals.com

Kinetic Modeling of Solid-State Decomposition Reactions

The study of the kinetics of solid-state decomposition reactions provides valuable information about the reaction mechanism and the energy barriers involved. nih.gov For this compound, the kinetics of both the dehydration and oxygen evolution steps have been investigated. akjournals.com

Determination of Activation Energies and Frequency Factors

Kinetic parameters, including activation energy (Ea) and the frequency factor (A), are crucial for describing the temperature dependence of reaction rates. dtic.mil For the decomposition of this compound, these parameters have been determined from experimental data. akjournals.com

The dehydration step, which follows a first-order rate law, has an activation energy of 44.3 kJ/mol and a frequency factor of 1.4 x 10⁷ s⁻¹ . akjournals.com The oxygen evolution step also obeys a first-order rate equation, with an activation energy of 75.7 kJ/mol and a frequency factor of 2.1 x 10⁹ s⁻¹ . akjournals.com

Table 1: Kinetic Parameters for the Decomposition of this compound akjournals.com

Decomposition Step Temperature Range (°C) Kinetic Equation Activation Energy (kJ/mol) Frequency Factor (s⁻¹)
Dehydration 70-110 ln(1-α) 44.3 1.4 x 10⁷
Oxygen Evolution 170-210 ln(1-α) 75.7 2.1 x 10⁹

Mechanistic Interpretation of Kinetic Parameters

The kinetic parameters provide insight into the reaction mechanism. akjournals.com Both the dehydration and oxygen evolution steps of this compound decomposition follow a first-order rate equation, which can be expressed as ln(1-α), where α is the extent of the reaction. akjournals.com This suggests that the rate of decomposition is directly proportional to the amount of the remaining reactant. akjournals.com

The difference in activation energies between the dehydration (44.3 kJ/mol) and oxygen evolution (75.7 kJ/mol) steps indicates that more energy is required to break the peroxo bonds and release oxygen than to remove the water of hydration. akjournals.com This is consistent with the higher temperature range observed for the oxygen evolution process. akjournals.com The frequency factors also differ significantly, reflecting the different complexities of the transition states for the two reactions. akjournals.com

Comparison of Thermal Stabilities with Other Metal Peroxoborates

The thermal stability of this compound has been compared to that of other alkali metal peroxoborates, specifically those of sodium and potassium. Research indicates that the stability of these compounds varies based on the cation present.

Studies involving thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have established a relative order of thermal stability among these peroxoborates. The findings from one such study are summarized in the table below. akjournals.com

CompoundRelative Thermal Stability
Potassium Peroxoborate (KBO₃·H₂O₂)Most Stable
This compound (Mg(BO₃)₂·2H₂O) Moderately Stable
Sodium Peroxoborate (NaBO₂·H₂O₂·3H₂O)Least Stable

The established order of thermal stability is KBO₃·H₂O₂ > Mg(BO₃)₂·2H₂O > NaBO₂·H₂O₂·3H₂O. akjournals.com This indicates that under heating, potassium peroxoborate is the most resistant to decomposition, followed by this compound, with sodium peroxoborate being the least stable of the three.

Thermal Decomposition Product Identification

The thermal decomposition of this compound, with the formula Mg(BO₃)₂·2H₂O, proceeds through a sequence of reactions involving dehydration and the evolution of oxygen. akjournals.com The process has been elucidated through techniques such as thermal analysis and X-ray diffraction.

Mg(BO₃)₂·2H₂O → Mg(BO₂)₂ + 2H₂O + O₂ akjournals.com

Analysis of the decomposition process reveals distinct stages. The differential thermal analysis (DTA) curve shows an endothermic peak around 100°C, which corresponds to the dehydration step where water is lost. akjournals.com This is followed by an exothermic peak at approximately 175°C, associated with the evolution of oxygen gas. akjournals.com

The solid residue remaining after the complete thermal decomposition of this compound has been identified by X-ray diffraction as magnesium borate, with the chemical formula Mg(BO₂)₂. akjournals.com

The identified products of the thermal decomposition of this compound are detailed in the table below.

Initial CompoundDecomposition Products
This compound (Mg(BO₃)₂·2H₂O)Magnesium Borate (Mg(BO₂)₂)
Water (H₂O)
Oxygen (O₂)

Aqueous Solution Chemistry and Reactivity of Magnesium Peroxoborate

Molecular Heterogeneity and Speciation in Aqueous Systems

Upon dissolution in water, magnesium peroxoborate does not exist as a single, simple species. Instead, it gives rise to a molecularly diverse mixture of anions, alongside boric acid and hydrogen peroxide, which are formed through hydrolytic processes. nih.govresearcher.life This heterogeneity is a key feature of its aqueous chemistry, with evidence from techniques like 11B NMR spectroscopy confirming the presence of multiple distinct boron species in solution, especially at pH values up to 9. nih.gov

The primary forms of sodium peroxoborate, often studied as an analogue, are empirically represented as mono- and tetrahydrates. However, the fundamental structure is a dimeric dianion, the 1,4-diboratetroxane dianion. nih.gov In aqueous solutions, the molecular nature is critically dependent on concentration. In dilute solutions, the dominant species is the monoperoxoborate anion, [B(OH)₃(O₂H)]⁻. As concentration increases, other species, including tri- and tetra-substituted monomers, begin to appear. nih.gov

pH-Dependent Equilibria of Peroxoborate Species

The speciation of peroxoborate in aqueous solution is profoundly influenced by pH. rsc.orgrsc.org The equilibria between boric acid, hydrogen peroxide, and various peroxoborate anions are dynamic and shift according to the hydrogen ion concentration. frontiersin.org In acidic solutions (below pH 7), peroxoborate is unstable and effectively exists as a mixture of boric acid (H₃BO₃) and hydrogen peroxide (H₂O₂). frontiersin.orgnih.gov As the pH increases into the alkaline range (pH 8-12), various peroxoborate anions become significant. frontiersin.org

The dominant species in the pH range of 8 to 12 is the monoperoxoborate anion, [B(OH)₃(OOH)]⁻. However, other species like the diperoxoborate anion, [(HO)₂(OOH)₂B]⁻, also exist in considerable ratios. frontiersin.orgnih.gov The pKa value for the hydroperoxide function of perboric acid (O=B-O-O-H) is approximately 7.9, which is significantly lower than that of hydrogen peroxide (11.6). nih.gov This allows for the generation of the deprotonated, more reactive hydroperoxyl species (>B-O-O⁻) at physiological pH levels. nih.gov

Table 1: Predominant Boron-Containing Species in Aqueous Solution at Varying pH

pH RangePredominant SpeciesNotes
< 7H₃BO₃ and H₂O₂Peroxoborate species are largely hydrolyzed. frontiersin.orgnih.gov
7 - 9[B(OH)₃(OOH)]⁻, H₃BO₃, H₂O₂A complex equilibrium exists, with monoperoxoborate anion concentration increasing with pH. nih.gov
8 - 12[B(OH)₃(OOH)]⁻, [(HO)₂(OOH)₂B]⁻These peroxoborate anions are the dominant forms. frontiersin.org
> 12[B(OH)₄]⁻Peroxoborate species hydrolyze to form the tetrahydroxyborate anion. youtube.com

Role of Hydrolytic and Self-Associative Processes

Hydrolytic and self-associative equilibria are central to the aqueous chemistry of peroxoborates. nih.govukhsa.gov.ukresearcher.life When this compound dissolves, it undergoes hydrolysis, releasing hydrogen peroxide and borate (B1201080) ions. youtube.comindustrialchemicals.gov.au These products then engage in rapid equilibrium reactions to form various peroxoborate species. nih.gov The process is not merely a simple dissociation; it's a complex interplay where the peroxoborate anions themselves are in equilibrium with their hydrolytic components. nih.govorganic-chemistry.org

This dynamic equilibrium means that aqueous solutions of peroxoborate contain a mixture of species, including monomeric and dimeric anionic units, in addition to free boric acid and hydrogen peroxide. nih.gov These processes are significant because they control the concentration of the active oxidizing species in the solution. Furthermore, the borate and peroxoborate species present in the solution can act as effective buffering agents, maintaining a relatively stable pH during chemical reactions. organic-chemistry.orgatamankimya.com

Redox Chemistry and Oxidative Mechanisms

This compound functions as an oxidizing agent through various mechanisms, demonstrating both nucleophilic and electrophilic characteristics depending on the substrate and reaction conditions. nih.gov Its redox chemistry is distinct from that of simple hydrogen peroxide solutions, largely due to the presence of the various peroxoborate anions. ukhsa.gov.ukresearcher.life

Nucleophilic Oxidation Reactions of Organic Substrates

Peroxoborate is a valuable agent for the nucleophilic oxidation of electrophilic substrates. nih.gov The peroxoborate species are considered activated towards nucleophilic oxidation. organic-chemistry.orgatamankimya.com In these reactions, the peroxoborate anion can deliver the hydroperoxide anion (HOO⁻) more readily, or at a lower pH, than hydrogen peroxide itself. organic-chemistry.orgatamankimya.com This is a key advantage, as generating significant levels of the highly reactive HOO⁻ from H₂O₂ requires very high pH values (pKa ≈ 11.6). nih.gov

An example of its nucleophilic character is in the oxidation of organoboranes, where sodium perborate (B1237305) offers a milder alternative to the often harsh conditions required for hydrogen peroxide oxidations. organic-chemistry.org The reaction involves the nucleophilic attack by the peroxoborate on the electrophilic substrate. nih.gov The negative Hammett rho values obtained in studies of the oxidation of substituted phenyl methyl sulfides by peroxoborates, although smaller in magnitude than for other peroxides, indicate the development of positive charge on the sulfur atom in the transition state, which is consistent with a nucleophilic attack by the sulfide (B99878) on the oxidant. nih.gov

Electrophilic Character in Oxidative Processes

While predominantly a nucleophilic oxidant, peroxoborate can exhibit significant electrophilic character in certain reactions. nih.gov This occurs in the oxidation of some simple thioether compounds (R-S-R'). In these cases, the sulfur center of the thioether acts as a nucleophile, attacking the relatively weak peroxo (-O-O-) bond within the peroxoborate molecule. nih.gov

Furthermore, some reactions, such as the epoxidation of α,β-unsaturated ketones, suggest that a boron(III) species is the primary oxidant, displaying electrophilic character. nih.gov Theoretical studies have proposed that a tautomer of the peroxoborate anion, a highly reactive three-membered ring species called dioxaborirane, may be the catalytic agent in borate-mediated electrophilic reactions of H₂O₂. Although it exists in low equilibrium concentrations, it has a very low energy barrier for reactions like the oxidation of dimethyl sulfide. nih.gov

Comparative Reactivity with Hydrogen Peroxide

The reactivity of this compound in aqueous solution is distinct from that of hydrogen peroxide. ukhsa.gov.ukresearcher.life While aqueous peroxoborate solutions liberate H₂O₂, they are not simply equivalent to hydrogen peroxide solutions of the same concentration. nih.govorganic-chemistry.org

Key Differences in Reactivity:

Delivery of Hydroperoxyl Anion : Peroxoborate species can deliver the more reactive hydroperoxyl anion (HOO⁻) at a lower pH than is possible with H₂O₂ alone. nih.govorganic-chemistry.orgatamankimya.com

Oxidant Specificity : Peroxoborate is often described as a less harsh and potentially more specific oxidant than hydrogen peroxide. nih.gov This allows for cleaner reactions with sensitive functional groups. organic-chemistry.orgatamankimya.com

Reaction Rates : The kinetics of oxidation can differ significantly. For instance, the oxidation of methyl 4-nitrophenyl sulfide by monoperoxoborate and diperoxoborate is substantially faster than by hydrogen peroxide under similar conditions. nih.gov However, for other reactions, peroxoborate may react more slowly, providing a more controlled release of oxidative power. nih.gov

Mechanism : The leaving group in peroxoborate oxidations is borate, compared to the hydroxide (B78521) anion in hydrogen peroxide oxidations. This difference in the leaving group is thought to contribute to the milder nature of the peroxoborate oxidant. atamankimya.com

Table 2: Comparative Kinetic Data for the Oxidation of Methyl 4-nitrophenyl Sulfide at 25°C

Oxidizing SpeciesSecond-Order Rate Constant (k, M⁻¹s⁻¹)Hammett ρ Value
Hydrogen Peroxide (H₂O₂)8.29 x 10⁻⁵-1.50
Monoperoxoborate ([B(OH)₃(OOH)]⁻)1.51 x 10⁻²-0.65
Diperoxoborate ([(HO)₂(OOH)₂B]⁻)1.06 x 10⁻²-0.48
Data sourced from kinetic studies on the oxidation of substituted phenyl methyl sulfides. nih.gov

The data clearly show that the peroxoborate anions are much more reactive towards this specific sulfide than hydrogen peroxide. nih.gov In acidic media, however, where peroxoborate is hydrolyzed, its reactivity becomes equivalent to that of H₂O₂. frontiersin.orgnih.gov

Catalyzed Reactions Involving this compound

This compound can participate in both homogeneous and heterogeneous catalyzed reactions, often serving as a source of reactive peroxo species.

Homogeneous Catalysis in Peroxoborate Oxidations

In homogeneous catalysis, all reactants and the catalyst are in the same phase. Peroxoborate solutions have been used in various oxidation reactions. For example, the oxidation of diethyl sulfide by sodium peroxoborate in aqueous acetonitrile (B52724) is significantly faster than with hydrogen peroxide alone. researchgate.net The reaction mechanism suggests that the rate-limiting step is the reaction of peroxoborate anions with acetonitrile to form active boron peroxyimidates, which then rapidly react with the sulfide. researchgate.net The mixture of sodium perborate and acetic acid can result in species with greater oxidative power than either component alone, involving complex intermediates that can react with organic substrates. mdpi.com The presence of a catalyst can significantly alter the reaction pathway, as seen in the iron-catalyzed oxidation of malachite green, where different iron complexes show varying reactivity with peroxides. science.gov

Catalyst SystemSubstrateKey Findings
Sodium Peroxoborate / AcetonitrileDiethyl SulfideReaction rate is significantly higher than with H₂O₂ alone; formation of active boron peroxyimidates is the rate-limiting step. researchgate.net
Sodium Perborate / Acetic AcidOrganic SubstratesProduces species with enhanced oxidative power through complex intermediates. mdpi.com
Iron ComplexesMalachite GreenReactivity varies with the type of iron complex, indicating different mechanistic pathways. science.gov

Heterogeneous Catalysis and Surface-Mediated Reactions

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a cornerstone of industrial chemistry. cardiff.ac.uknih.gov Magnesium oxide, a related magnesium compound, has been evaluated as a heterogeneous catalyst. researchgate.net The development of hybrid nanocatalysts, such as magnesium oxide-silver, has shown promise in activating substrates for various chemical transformations. nih.gov In these systems, the surface of the catalyst provides active sites for the reaction to occur. For instance, in the synthesis of esters, the basic lattice oxides of MgO and silver nanoparticles can promote the adsorption and insertion of CO₂. nih.gov While specific studies on this compound as a heterogeneous catalyst are less common, its decomposition to form magnesium borate and reactive oxygen species on a solid surface could mediate various reactions. The thermal decomposition of this compound itself involves a sequence of dehydration and oxygen evolution, with the solid residue being magnesium borate. akjournals.com

Oscillatory Reaction Phenomena in Peroxoborate Systems

Peroxo compounds are key components in many oscillatory chemical reactions. nih.govfrontiersin.org Sodium perborate has been successfully used as an alternative oxidizing agent to hydrogen peroxide in several oscillating systems. nih.govresearchgate.netresearchgate.net These reactions are characterized by periodic changes in properties such as electrode potential, pH, and color. nih.govfrontiersin.org

Two notable examples where sodium perborate has replaced hydrogen peroxide are:

The BO₃⁻ –S₂O₃²⁻ –Cu(II) flow system, which exhibits potential and pH oscillations. nih.govresearchgate.net

The strongly alkaline Cu(II)-catalyzed BO₃⁻ –SCN⁻ batch reaction, where potential oscillations are observed. nih.govresearchgate.net

The mechanism in these perborate-based oscillators is thought to be similar in many aspects to the corresponding hydrogen peroxide systems, leading to the suggestion that they are "borate-mediated H₂O₂ oscillators". nih.govresearchgate.net It is assumed that the oxidation reactions involving the peroxoborate intermediates, primarily [(HO)₃B(OOH)]⁻ and [(HO)₂B(OOH)]²⁻, are much faster than those of hydrogen peroxide itself. nih.govresearchgate.net The presence of a copper(II) catalyst is often crucial, and the formation of copper-peroxo complexes is implicated in the reaction mechanism. nih.govfrontiersin.org

Oscillatory SystemKey Features
BO₃⁻ –S₂O₃²⁻ –Cu(II) (flow)Exhibits large amplitude pH and potential oscillations. frontiersin.orgresearchgate.net
BO₃⁻ –SCN⁻ –Cu(II) (batch)Shows potential oscillations in a strongly alkaline medium. nih.govresearchgate.net

Theoretical and Computational Investigations of Magnesium Peroxoborate

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the electronic structure of molecules and materials. researchgate.netrsc.org It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. researchgate.net In the context of magnesium peroxoborate, DFT can provide fundamental insights into its bonding, stability, and spectroscopic properties.

DFT calculations are instrumental in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR spectroscopy is a powerful technique for probing the local environment of atoms in materials. researchgate.net For this compound, both ¹¹B and ²⁵Mg are NMR-active nuclei. DFT calculations can predict the chemical shifts and quadrupolar parameters for these nuclei, which are highly sensitive to the local coordination environment. researchgate.net

Studies on related magnesium borate (B1201080) minerals have demonstrated a strong correlation between DFT-calculated and experimental ²⁵Mg NMR parameters. researchgate.net These calculations can help distinguish between different magnesium coordination environments. For ¹¹B, DFT has been successfully used to refine the crystal structures of borates by correlating calculated electric field gradients with experimental quadrupolar coupling constants. researchgate.net While specific DFT studies on this compound are not abundant in the literature, the established methodologies for magnesium borates and other peroxoborates suggest that DFT would be a reliable tool for predicting its NMR spectra. rsc.orgresearchgate.netnih.gov The calculations would likely involve geometry optimization of the this compound structure followed by the calculation of NMR parameters using established functionals and basis sets.

Vibrational Spectroscopy: Vibrational (Infrared and Raman) spectroscopy probes the vibrational modes of a molecule, which are determined by its structure and bonding. DFT calculations can accurately predict the vibrational frequencies and intensities of these modes. For this compound, this would involve calculating the harmonic frequencies of the optimized structure.

Computational studies on borate and polyborate ions have shown that DFT can be used to assign vibrational modes observed in Raman spectra. acs.org The theoretical vibrational spectra of this compound would be expected to show characteristic bands for B-O, O-O, and Mg-O vibrations. By comparing the calculated spectrum with experimental data, a detailed assignment of the vibrational modes can be achieved, providing insights into the bonding and structure of the compound.

Spectroscopic Parameter Predicted Information from DFT Relevance to this compound
¹¹B and ²⁵Mg NMRChemical Shifts, Quadrupolar Coupling ConstantsElucidation of local coordination environments of boron and magnesium atoms.
Vibrational Frequencies (IR/Raman)Frequencies and Intensities of Vibrational ModesIdentification of characteristic functional groups (B-O, O-O) and overall molecular structure.

DFT is a powerful tool for exploring reaction mechanisms by calculating the energies and structures of reactants, products, intermediates, and transition states. nih.gov For reactions involving this compound, such as its decomposition or its role as an oxidizing agent, DFT can elucidate the key species involved.

In related borate-catalyzed peroxide reactions, computational studies have identified key intermediates like dioxaborirane. researchgate.net DFT calculations have shown that such intermediates can have significantly lower activation barriers for oxidation reactions compared to the parent peroxoborate species. nih.gov For this compound, DFT could be employed to investigate the formation of analogous reactive intermediates and the transition states leading to their formation and subsequent reactions. This would involve mapping the potential energy surface for the reaction of interest, locating stationary points (reactants, intermediates, products) and first-order saddle points (transition states). The calculated activation energies would provide insights into the reaction kinetics. nih.gov

Ab Initio Molecular Dynamics (AIMD) Simulations for Dynamic Behavior

Ab Initio Molecular Dynamics (AIMD) is a computational method that simulates the time evolution of a system of atoms by calculating the forces on the atoms "on-the-fly" from electronic structure calculations, typically DFT. nih.govacs.org This approach allows for the investigation of dynamic processes and the behavior of systems at finite temperatures without the need for pre-parameterized force fields.

When dissolved in a solvent, such as water, this compound can undergo complex speciation and dynamic processes. AIMD simulations are well-suited to study these phenomena. By simulating a system of this compound in a box of solvent molecules, one can observe the dissolution process, the hydration structure of the ions, and the formation of various peroxoborate species in solution. nih.govacs.org

AIMD studies on related systems, such as magnesium ions in aqueous solutions and borate glasses, have provided detailed insights into their coordination environments and dynamics. nih.govacs.orgresearchgate.net For this compound in solution, AIMD could be used to determine the coordination number and geometry of water molecules around the Mg²⁺ ion and the peroxoborate anion. It could also shed light on the stability of the peroxoborate anion in solution and its potential hydrolysis or decomposition pathways. nih.govacs.orgresearchgate.net

The stability of the crystal lattice of solid this compound at different temperatures can be investigated using AIMD simulations. By simulating the solid-state structure at various temperatures, one can assess its thermal stability and identify potential phase transitions or decomposition pathways. nih.gov

A study on the thermal decomposition of this compound indicated a multi-step process involving dehydration and oxygen evolution. akjournals.com AIMD simulations could provide an atomistic view of these processes. By gradually heating the simulated crystal lattice, one could observe the onset of atomic vibrations that lead to the breaking of bonds and the release of water and oxygen molecules. This would provide a dynamic picture of the decomposition mechanism that complements experimental techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). nih.govakjournals.com

Simulation Type Investigated Properties Insights for this compound
AIMD in SolutionSolvation structure, coordination numbers, diffusion coefficients, speciation.Understanding the behavior of this compound in aqueous environments, including its dissolution and stability.
AIMD in Solid-StateLattice vibrations, thermal stability, phase transitions, decomposition mechanisms.Elucidating the atomistic details of how this compound behaves at elevated temperatures.

Mechanistic Insights from Computational Reaction Pathways

By combining DFT calculations for stationary points on the potential energy surface with methods to find reaction paths between them, such as the nudged elastic band (NEB) method, detailed reaction mechanisms can be computationally elucidated. unito.it

For this compound, this approach can be applied to understand its synthesis, decomposition, and reactivity as an oxidizing agent. For instance, the mechanism of the reaction between magnesium borate and hydrogen peroxide to form this compound could be investigated. More importantly, the pathways by which this compound releases active oxygen species can be mapped out.

Computational studies on the reactions of other peroxoborates have provided valuable mechanistic insights. For example, DFT calculations have been used to support a nucleophilic reaction mechanism for the oxidation of arylboronic acids by sodium perborate (B1237305). researchgate.net Similar computational strategies could be applied to this compound to understand its reactivity towards various substrates. The calculated reaction pathways and associated energy barriers would provide a fundamental understanding of its chemical behavior and could guide the development of its applications. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationships (QSAR) for Peroxoborate Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to predict the activity of a chemical compound based on its molecular structure. In the context of this compound and other peroxoborates, QSAR studies can provide valuable insights into the factors governing their reactivity. While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the principles can be applied based on the known reactivity of peroxoborate species in solution.

The reactivity of peroxoborates is complex due to the presence of multiple species in aqueous solution, including monoperoxoborate ([B(OH)3(O2H)]⁻), diperoxodiborate ([(HO)3BOOB(OH)3]²⁻), and dioxaborirane. nih.gov The relative concentrations of these species are pH-dependent. frontiersin.org Computational studies have shown that for the oxidation of dimethyl sulfide (B99878), dioxaborirane has a significantly lower activation energy barrier (approximately 2.8 kcal/mol) compared to monoperoxoborate (17.5 kcal/mol), suggesting it is a more potent oxidizing agent despite its likely low equilibrium concentration. nih.gov

A QSAR model for peroxoborate reactivity would likely incorporate descriptors that capture the electronic and structural features of the different peroxoborate species and the substrate being oxidized. Key descriptors could include:

Electronic Descriptors:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for predicting reactivity in redox reactions. For an electrophilic attack by the peroxoborate, the LUMO energy of the peroxoborate and the HOMO energy of the substrate would be important.

Partial atomic charges: The charges on the boron, oxygen, and hydrogen atoms can influence electrostatic interactions with substrates.

Dipole moment: This can affect the solubility and orientation of the molecule in a reaction.

Structural/Steric Descriptors:

Molecular volume and surface area: These can influence the accessibility of the reactive peroxide group.

Bond lengths and angles: The O-O bond length in the peroxide moiety is a critical parameter, as its weakening facilitates oxidation reactions.

Thermodynamic Descriptors:

Enthalpy of formation: This can provide information about the stability of the peroxoborate species.

Gibbs free energy of reaction: This can be calculated for specific oxidation reactions to predict their spontaneity.

A hypothetical QSAR study could investigate the oxidation of a series of substituted phenols or thioethers by this compound. The experimental reaction rates would be correlated with calculated molecular descriptors for both the peroxoborate species and the organic substrates. This could lead to a predictive model that helps in understanding the reaction mechanism and in designing new applications for peroxoborate-based oxidants.

Interactive Data Table: Key Peroxoborate Species and Their Calculated Properties

The following table summarizes key peroxoborate species that would be relevant in a QSAR study of this compound reactivity. The values for activation energy are based on the oxidation of dimethyl sulfide. nih.gov

Compound NameChemical FormulaRole in ReactivityActivation Energy (kcal/mol) for (CH₃)₂S Oxidation
Monoperoxoborate[B(OH)₃(O₂H)]⁻Oxidizing agent17.5
DioxaboriraneCH₂O₂BHighly reactive intermediate~2.8
Hydrogen PeroxideH₂O₂Comparison oxidant10.1 (uncatalyzed)

This table can be sorted by clicking on the column headers to compare the different species.

Advanced Applications of Magnesium Peroxoborate in Chemical Sciences

Utilization in Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). Magnesium peroxoborate serves as a valuable oxidant in these processes.

Degradation of Organic Pollutants in Aqueous Media

This compound has demonstrated efficacy in the degradation of persistent organic pollutants in aqueous environments. When dissolved in water, it releases hydrogen peroxide, a key component of many AOPs. However, its reactivity is not solely attributable to the generation of hydrogen peroxide; intermediate peroxoborate species also play a crucial role in the oxidation process. researchgate.netmdpi.com

Studies have shown that the use of sodium perborate (B1237305) (a closely related compound) in Ultraviolet (UV)/AOPs for the removal of 1,4-dioxane (B91453) from tertiary wastewater effluent performs similarly to conventional UV/H₂O₂ AOPs. mdpi.com For instance, a UV/NaBO₃ AOP with an equivalent of 6 mg/L as H₂O₂ resulted in a 43.9% removal of 1,4-dioxane, comparable to the 42.8% removal achieved with a UV/H₂O₂ AOP under similar conditions. mdpi.com The degradation of organic contaminants via the UV/NaBO₃ AOP is mechanistically similar to the UV/H₂O₂ AOP, though in some instances, borate (B1201080) is the released adduct instead of hydroxide (B78521). mdpi.com

The effectiveness of peroxoborate-based AOPs has also been demonstrated for the degradation of various dyes. For example, highly pure magnesium peroxide (MgO₂) nanoparticles, which can be considered a related solid oxidant, have been shown to effectively degrade methylene (B1212753) blue. In one study, 10 mg of MgO₂ nanoparticles almost completely degraded 200 mL of 20 mg/L methylene blue within 30 minutes, achieving a Total Organic Carbon (TOC) removal rate of 70.2%. researchgate.net This efficiency is attributed to the generation of hydroxyl radicals. researchgate.net

Table 1: Comparative Degradation of 1,4-Dioxane using UV/AOPs

OxidantConcentration (as H₂O₂)PollutantInitial ConcentrationRemoval PercentageReference
Sodium Perborate6 mg/L1,4-Dioxane≥ 50 μg/L43.9% mdpi.com
Hydrogen Peroxide6 mg/L1,4-Dioxane≥ 50 μg/L42.8% mdpi.com

Catalytic Roles in Remediation Technologies

Beyond being a source of hydrogen peroxide, the borate component of this compound can play a catalytic role in remediation technologies. researchgate.net The borate can act as a pH buffer, which is crucial for optimizing the efficiency of AOPs. organic-chemistry.org Furthermore, there is evidence to suggest that borate can activate hydrogen peroxide, enhancing its oxidative power. researchgate.net

In some systems, this compound is used in conjunction with other catalysts to enhance the degradation of pollutants. mdpi.com For example, the combination of peroxoborates with iron-based catalysts can generate highly reactive species for environmental cleanup. The ability of borates and peroxoborates to enhance the solubility of iron ions in aqueous solutions is a significant advantage in such systems. grafiati.com Heterogeneous catalysis, which involves a catalyst in a different phase from the reactants, is a promising approach for environmental remediation due to its high efficiency and the reusability of the catalyst, which minimizes the generation of secondary pollutants. the-innovation.org

Applications in Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, this compound and its sodium analogue are valued as stable, safe, and effective oxidizing agents. researchgate.netorganic-chemistry.org They offer a milder alternative to highly concentrated and potentially hazardous hydrogen peroxide solutions. organic-chemistry.org

Selective Oxidation Reagent in Organic Transformations

Sodium perborate, often used as a proxy for this compound in synthetic literature, is a versatile reagent for a variety of selective oxidation reactions. organic-chemistry.orgresearchgate.net It has been successfully employed for the oxidation of organoboranes, a fundamental transformation in organic synthesis. organic-chemistry.org The use of sodium perborate in these reactions often leads to higher product yields compared to standard oxidation procedures. organic-chemistry.org

Furthermore, sodium perborate in acetic acid is an effective reagent for the oxidation of anilines to the corresponding nitro compounds. researchgate.net It has also been utilized in the palladium-catalyzed C-H acyloxylation of alkenes, demonstrating its utility in modern catalytic C-H functionalization reactions. organic-chemistry.org The reagent's mild nature is attributed to the borate leaving group, which is less harsh than the hydroxide formed in hydrogen peroxide oxidations. organic-chemistry.org

Table 2: Applications of Perborates in Organic Synthesis

Reaction TypeSubstrateReagent SystemProductKey FeatureReference
Oxidation of OrganoboranesFunctionally Substituted OrganoboranesSodium PerborateAlcohols/PhenolsHigher yields than standard methods organic-chemistry.org
Oxidation of AnilinesElectron-withdrawing substituted anilinesSodium Perborate in Acetic AcidNitro compoundsEffective oxidation researchgate.net
C-H AcyloxylationAlkenesSodium Perborate/Palladium CatalystAcyloxyalkenesEco-friendly oxidant organic-chemistry.org

Controlled Release of Oxidizing Species

A key advantage of this compound is its nature as a stable, crystalline solid that releases its oxidizing species in a controlled manner upon dissolution. researchgate.net This property is particularly beneficial in reactions where a slow and sustained release of the oxidant is required to avoid side reactions or decomposition of sensitive functional groups. nih.gov

In aqueous solutions, peroxoborate exists in equilibrium with various peroxoborate anions and hydrogen peroxide. organic-chemistry.org These peroxoborate species are capable of delivering the hydroperoxide anion at a lower pH than when hydrogen peroxide is used alone. organic-chemistry.org This controlled release mechanism, coupled with the buffering capacity of the borate, allows for more precise control over the reaction conditions. organic-chemistry.orgnih.gov Formulations containing peroxoborate adducts with glycerol (B35011) and cellulose (B213188) can further mediate the slow, chemically-controlled release of peroxoborate and subsequently hydrogen peroxide. nih.gov

Biochemical and Biological Systems Interactions (Mechanistic Studies)

The interactions of peroxoborates with biochemical and biological systems are complex and multifaceted. In aqueous environments, such as those found in biological systems, peroxoborates exhibit a diverse chemistry that is distinct from that of hydrogen peroxide. grafiati.comnih.gov This includes self-associative and hydrolytic equilibria, as well as the ability to participate in electrophile- or nucleophile-scavenging, metal ion-complexing, and redox reactions. nih.gov

Mechanistic studies have explored the ability of borates and peroxoborates to complex with transition metal ions that promote the formation of oxygen radicals. grafiati.com This interaction can modulate free radical biochemistry. Furthermore, adducts of peroxoborate with polyols, such as glycerol, have shown antioxidant properties. grafiati.com

In the context of oral healthcare, peroxoborate-containing formulations are of interest. The release of active oxygen species can impact oral bacteria. frontiersin.org For instance, some formulations are designed for the controlled release of active oxygen without generating hydroxyl radicals. frontiersin.org The chemistry of peroxoborate in aqueous solution is complex, with multiple molecularly-distinct species present at physiological pH. nih.gov This molecular heterogeneity may lead to differential reactivities with biomolecules compared to free hydrogen peroxide, potentially allowing for more selective targeting. nih.gov

Environmental Fate and Degradation Pathways of Magnesium Peroxoborate

Photochemical Degradation Processes

The photochemical degradation of magnesium peroxoborate is primarily dictated by the photochemistry of hydrogen peroxide (H₂O₂), which is released upon the dissolution of this compound in aqueous environments. nih.gov Hydrogen peroxide can undergo photodecomposition when exposed to ultraviolet (UV) light, a process that can be influenced by the presence of borate (B1201080) ions, also released from the peroxoborate.

Research has shown that borate can inhibit the photochemically-induced decomposition of H₂O₂. nih.govnih.gov This inhibition is particularly effective at higher pH levels. nih.gov The mechanism behind this involves the equilibrium formation of various peroxoborate anions in solution, such as monoperoxoborate ([B(OH)₃(O₂H)]⁻) and monoperoxodiborate. nih.govnih.gov These peroxoborate species exhibit different photochemical properties compared to free hydrogen peroxide. For instance, the monoperoxodiborate anion has a significantly lower quantum yield for photodecomposition compared to hydrogen peroxide. nih.gov This suggests that the formation of these species can stabilize the peroxide component against rapid photochemical breakdown.

The UV/NaBO₃ Advanced Oxidation Process (AOP) has been shown to be effective in degrading contaminants like 1,4-dioxane (B91453), with performance comparable to the UV/H₂O₂ AOP. researchgate.netmdpi.com This indicates that despite the potential for inhibition, the H₂O₂ released from peroxoborates can still be photochemically activated to generate highly reactive species for water treatment. rsc.org

Table 1: Quantum Yields of Species in Peroxoborate Photochemistry

Species Molar Absorptivity (M⁻¹ cm⁻¹) Quantum Yield (Φ)
H₂O₂ 19.0 ± 0.3 1
HO₂⁻ 237 ± 7 0.8 ± 0.1
Monoperoxoborate 19 ± 1 1.1 ± 0.1
Monoperoxodiborate 86 ± 15 0.04 ± 0.04

Data sourced from Rey & Davies (2006). nih.gov

Hydrolytic Stability and Decomposition in Aqueous Environments

In aqueous solutions, this compound is subject to hydrolysis, which establishes an equilibrium between the peroxoborate anions, hydrogen peroxide, and borate. nih.goveuropa.eu The chemistry of peroxoborate in water is complex, with several distinct molecular species present, including monomeric and dimeric forms, especially at pH values up to 9. nih.gov

The stability of this compound in an aqueous environment is highly dependent on temperature. Thermal decomposition studies of solid this compound, with the formula Mg(BO₃)₂·2H₂O, show a two-step process involving dehydration at lower temperatures (around 100°C) followed by the evolution of oxygen at higher temperatures (around 175°C). akjournals.com In aqueous solutions, the rate of decomposition also increases significantly with temperature. For instance, the half-life of peroxoborate in an aqueous solution at 293 K (20°C) was reported to be as long as 1900 minutes, but this decreased to 280 minutes at 313 K (40°C) and just 6 minutes at 340 K (67°C). nih.govresearchgate.net

The decomposition can be accelerated by the presence of certain transition metal ions, such as Fe(II), Co(II), and Mn(II), which can catalyze the breakdown of the released hydrogen peroxide through Fenton-like reactions. nih.gov Ultimately, once the active oxygen from the peroxide component is consumed or degraded, the primary residual species in the environment is boric acid. heraproject.com

Table 2: Thermal Decomposition Steps of this compound (Mg(BO₃)₂·2H₂O)

Temperature Range (°C) Process Peak Temperature (°C)
50-110 Dehydration 100 (Endothermic)
140-210 O₂ Evolution 175 (Exothermic)

Data based on thermal analysis of solid Mg(BO₃)₂·2H₂O. akjournals.com

Interaction with Environmental Matrices

The interaction of this compound with environmental matrices like soil and sediment is governed by the behavior of its hydrolysis products, boric acid and hydrogen peroxide.

Interaction with Soil: Upon application to soil, this compound will release hydrogen peroxide and boric acid. The hydrogen peroxide can act as an oxidant, and its decomposition can be influenced by soil components, including soil organic matter (SOM) and inorganic catalysts. researchgate.netdtic.mil

The boric acid component is the more persistent species. Boric acid is an essential micronutrient for plants, but the range between deficiency and toxicity is narrow. collectionscanada.gc.cacanada.ca Its fate in soil is largely controlled by adsorption reactions with soil minerals (like amorphous aluminum hydroxides) and organic matter. collectionscanada.gc.ca However, studies indicate that water-soluble borates generally have a slight tendency for adsorption to soil particles. heraproject.com Boric acid is considered to be mobile in soil, and the portion added from anthropogenic sources is thought to be highly bioavailable to organisms. heraproject.comcanada.ca The extent of adsorption is dependent on factors such as pH, the amount of organic matter, and the availability of active adsorption sites. heraproject.comcollectionscanada.gc.ca

Interaction with Sediment: In aquatic systems, this compound will dissolve and hydrolyze. The resulting boric acid is not expected to adsorb significantly to sediment, particularly at environmentally relevant pH values of 7 or lower. heraproject.com Boric acid in sediments may reflux back into the water column, and physical disturbances like dredging or seasonal turnover can lead to its resuspension. canada.ca The limited adsorption suggests that boric acid will primarily remain in the aqueous phase. heraproject.com

The use of peroxoborates in the remediation of contaminated sediments has been explored, where the release of hydrogen peroxide provides an in-situ source of oxygen to enhance the biodegradation of pollutants like polycyclic aromatic hydrocarbons (PAHs). researchgate.net This application highlights the direct interaction and reactive potential of peroxoborate degradation products within the sediment matrix.

Future Research Directions and Challenges in Magnesium Peroxoborate Chemistry

Development of Novel Synthesis Routes for Enhanced Purity and Yield

A primary challenge in the utilization of magnesium peroxoborate is the development of synthesis methods that not only are efficient but also yield a product of high purity. Traditional synthesis routes for metal peroxides often involve the reaction of a metal salt with hydrogen peroxide in an alkaline medium. For instance, the preparation of alkali metal peroxides can be achieved through the direct oxygenation of the elements or by treating their hydroxides with hydrogen peroxide. wikipedia.org However, these methods can present challenges in controlling particle size, morphology, and purity, which are crucial for many advanced applications.

Future research is expected to focus on novel synthesis strategies that offer greater control over the final product's characteristics. These may include:

Sol-gel synthesis: This method allows for the creation of highly homogeneous and pure materials at mild temperatures.

Hydrothermal and solvothermal methods: These techniques, carried out in aqueous or non-aqueous solvents at elevated temperatures and pressures, can produce well-defined crystalline structures.

Mechanochemical synthesis: This solvent-free approach, involving the mechanical activation of solid-state reactants, is a promising green alternative to traditional solvent-based methods. researchgate.net

The pursuit of high-purity this compound is critical as impurities can significantly impact its stability and reactivity. Techniques for the purification of inorganic materials, such as extraction, ion exchange, and electrolysis, may be adapted to enhance the purity of synthesized this compound. nih.gov The development of cost-effective and scalable synthesis and purification processes will be a key factor in enabling the broader industrial application of this compound.

Deeper Understanding of Complex Solution Equilibria and Reaction Mechanisms

The behavior of peroxoborates in aqueous solution is complex, involving a series of equilibria that are influenced by factors such as pH, concentration, and temperature. When dissolved in water, sodium perborate (B1237305), a well-studied analogue of this compound, hydrolyzes to produce hydrogen peroxide and borate (B1201080). atamanchemicals.com This hydrolysis leads to a dynamic equilibrium involving various peroxoborate and borate species. atamanchemicals.comnih.gov

NMR and Raman spectroscopy studies of sodium perborate solutions have indicated the presence of peroxoborate anions even in dilute solutions. atamanchemicals.com The equilibrium can be represented as follows:

[B(OH)₃(OOH)]⁻ ⇌ B(OH)₃ + HO₂⁻ wikipedia.org

Further reactions can lead to the formation of other species, such as tetrahydroxyborate anions:

B(OH)₃ + HO₂⁻ + H₂O ⇌ [B(OH)₄]⁻ + H₂O₂ wikipedia.org

A deeper understanding of these equilibria is crucial for predicting and controlling the reactivity of this compound in various applications. Future research will likely focus on:

Spectroscopic and kinetic studies: Detailed investigations using techniques like ¹¹B NMR, Raman, and UV-Vis spectroscopy can elucidate the speciation of this compound in solution under different conditions.

Elucidation of reaction mechanisms: Understanding the precise mechanisms by which this compound interacts with different substrates is essential for optimizing its performance as an oxidant or in other catalytic roles. For example, the oxidation of organic sulfides by perborate has been shown to be first-order in both perborate and the sulfide (B99878). researchgate.net

A comprehensive model of the solution chemistry of this compound will enable the rational design of processes that leverage its specific reactive species for targeted chemical transformations.

Exploration of New Catalytic Applications and Synergistic Effects

Magnesium compounds are known to exhibit catalytic activity in a range of organic reactions. alfachemic.com Magnesium catalysts, often acting as Lewis acids, have been employed in cyclization reactions, hydroxylation reactions, and multicomponent reactions like the Hantzsch synthesis. alfachemic.com The catalytic potential of this compound, however, remains largely unexplored. Given its composition, it could potentially function as both a source of magnesium-based catalytic sites and an oxidizing agent.

Future research in this area is anticipated to explore:

Oxidation catalysis: As a source of active oxygen, this compound could be a valuable catalyst for various oxidation reactions. The presence of magnesium may modulate the reactivity of the peroxide species, potentially leading to enhanced selectivity compared to other peroxides.

Synergistic catalysis: The combination of magnesium with other elements can lead to synergistic effects in catalysis. For example, magnesium ferrite (B1171679) has shown good activity in the hydroxylation of phenol. alfachemic.com Similarly, magnesium-substituted iron and cobalt-based oxide catalysts have been studied for their ability to suppress side reactions. mdpi.com Research into synergistic systems incorporating this compound could unlock new catalytic activities. For instance, the combination of a phosphoric acid with magnesium fluoride (B91410) has been shown to efficiently catalyze Friedel-Crafts reactions, suggesting a synergistic effect between the two components. rsc.org

The investigation of this compound in catalysis could lead to the development of novel, efficient, and selective catalytic systems for a variety of chemical transformations.

Potential Catalytic ApplicationReaction TypeRole of this compound
Epoxidation of alkenesOxidationSource of active oxygen
Baeyer-Villiger oxidationOxidationOxidant and Lewis acid catalyst
C-H activationOxidationOxidant
Synthesis of fine chemicalsVariousBifunctional catalyst

Advanced Computational Modeling for Predictive Material Design

Computational modeling has become an indispensable tool in modern materials science, enabling the prediction of material properties and the rational design of new materials. acs.orgmit.edu Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide valuable insights into the structural, electronic, and reactive properties of chemical compounds. wits.ac.za

In the context of this compound, advanced computational modeling can be employed to:

Predict crystal structures and properties: Computational methods can be used to predict the stable crystal structures of different hydrates and polymorphs of this compound and to calculate their physical and chemical properties.

Model solution equilibria: Simulations can help to unravel the complex solution chemistry of this compound, providing information on the structure and stability of different ionic species in solution.

Investigate reaction mechanisms: DFT calculations can be used to map out the energy profiles of reactions involving this compound, providing a detailed understanding of the reaction pathways and the role of the catalyst.

Design novel materials: By understanding the structure-property relationships, computational models can guide the design of new boron-based materials with tailored properties for specific applications, such as catalysis or energy storage. acs.orgmdpi.com

The integration of computational modeling with experimental studies will be crucial for accelerating the discovery and development of new applications for this compound and related materials. Machine learning approaches are also emerging as powerful tools to predict the synthesizability of new inorganic materials, which could guide experimental efforts. acs.orgmit.edu

Sustainable and Green Chemistry Aspects of this compound Utilization

The principles of green and sustainable chemistry are increasingly guiding the development of new chemical processes and products. The use of earth-abundant and low-toxicity elements is a key aspect of this approach. Magnesium, being a highly abundant and biocompatible element, makes its compounds, including this compound, attractive from a sustainability perspective. chemistryviews.org

Future research will likely focus on the following sustainable and green chemistry aspects of this compound:

Green synthesis routes: The development of environmentally friendly synthesis methods that minimize waste and energy consumption is a key goal. This includes the use of renewable feedstocks and solvent-free reaction conditions.

Benign oxidant: As an oxidizing agent, this compound offers an alternative to more hazardous reagents. Its decomposition products, magnesium salts and borates, are generally considered to have low environmental impact.

Catalytic applications in green chemistry: The use of this compound as a catalyst in green chemical processes, such as oxidations using hydrogen peroxide as the ultimate oxidant, is a promising area of research.

Applications in environmental remediation: Peroxides and borates have applications in environmental remediation, such as water treatment and soil decontamination. borates.todayborax.com The potential of this compound in these areas warrants further investigation.

By focusing on these green chemistry principles, the development and utilization of this compound can contribute to a more sustainable chemical industry.

Q & A

Q. What are the optimal synthesis methods for magnesium peroxoborate, and how do reaction conditions influence its purity and yield?

Q. How does the peroxoborate ion’s structure influence its reactivity in oxidation reactions?

The peroxoborate ion ([B₂(O₂)₂(OH)₄]²⁻) contains sp³-hybridized boron atoms bridged by μ-peroxo groups . This structure enables dual reactivity: (1) peroxo-oxygen acts as an electrophilic oxidant, and (2) borate coordination stabilizes transition states in nucleophilic substitutions. For instance, in sulfide oxidation, peroxoborate’s electrophilic character outperforms H₂O₂ at higher pH due to its ability to donate peroxo-oxygen without acidic activation . Structural analysis via Raman spectroscopy confirms peroxo-group vibrations at 880–900 cm⁻¹ .

Q. What analytical techniques are critical for characterizing this compound’s stability and decomposition pathways?

Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) identifies decomposition stages. For sodium peroxoborate tetrahydrate, decomposition occurs at 50–150°C (water loss) and 200–300°C (peroxo-group release as O₂) . Kinetic studies use isoconversional methods (e.g., Friedman analysis) to model activation energies . Additionally, iodometric titration quantifies active oxygen content, while NMR (¹¹B, ¹⁷O) tracks boron coordination changes during degradation .

Advanced Research Questions

Q. How do kinetic and mechanistic studies resolve contradictions in peroxoborate’s catalytic vs. stoichiometric roles in organic oxidations?

Peroxoborate exhibits dual behavior: (1) as a direct oxidant via electrophilic peroxo-oxygen transfer (e.g., sulfide → sulfoxide ), and (2) as a catalyst via borate-mediated H₂O₂ activation. Discrepancies arise from pH-dependent equilibria: at pH > 9, peroxoborate dominates, while at pH < 7, H₂O₂ becomes active. Hammett plots (ρ = 0.8 for substituted dimethylanilines) confirm lower substrate selectivity for peroxoborate compared to H₂O₂ (ρ = 2.2), suggesting a dioxaborirane intermediate . Mechanistic studies combine DFT calculations (e.g., B3LYP/6-311++G(3df,3pd)) with kinetic isotope effects to validate intermediates .

Q. What methodologies address conflicting data on this compound’s biocompatibility in dental applications?

While peroxoborate-H₂O₂ mixtures enhance tooth bleaching efficacy, conflicting reports exist on enamel microhardness. Advanced protocols include:

  • In vitro tests : Vickers hardness measurements on bovine enamel after 21-day exposure to peroxoborate (10% w/v) .
  • Synchrotron XRD : Detects hydroxyapatite crystallinity changes.
  • Ex vivo models : Human dentin permeability assays under simulated oral conditions (37°C, pH 6.8) . Studies show peroxoborate-H₂O₂ admixtures reduce enamel damage compared to H₂O₂ alone, attributed to slower O₂ release kinetics .

Q. How can computational modeling improve the design of peroxoborate-based oxidation catalysts?

Density Functional Theory (DFT) predicts transition states and activation barriers for peroxoborate-mediated reactions. For example:

  • Electrophilic pathways : B-O peroxo bond cleavage in sulfide oxidation (ΔG‡ = 25–30 kcal/mol) .
  • Acid-base equilibria : pKa calculations for peroxoborate species (e.g., [B(OH)₃(OOH)]⁻ ↔ [B(OH)₂(O₂)]⁻ + H⁺) . Molecular dynamics simulations (MD) model solvation effects, revealing water’s role in stabilizing intermediates .

Methodological Considerations

  • Contradiction Resolution : Compare peroxoborate reactivity under standardized conditions (pH, ionic strength) to isolate pH-dependent vs. substrate-specific effects .
  • Safety Protocols : Handle peroxoborates in fume hoods due to O₂ release risks; avoid contact with transition metals (e.g., Fe³⁺) to prevent catalytic decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.